![molecular formula C15H23Cl3Si B14321940 Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane CAS No. 107742-40-5](/img/structure/B14321940.png)
Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane is an organosilicon compound characterized by the presence of three chlorine atoms and a phenyl group substituted with three isopropyl groups. This compound is part of the broader class of chlorosilanes, which are widely used in various industrial and research applications due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichloro[2,4,6-tri(propan-2-yl)phenyl]silane typically involves the chlorination of a phenylsilane precursor. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms. The general reaction can be represented as follows:
C6H2(CH(CH3)2)3SiH3+3Cl2→C6H2(CH(CH3)2)3SiCl3+3HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the precursor and chlorine gas are introduced under controlled temperature and pressure conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Chlorine atoms can be replaced by other nucleophiles such as alcohols or amines.
Condensation: Forms siloxane bonds through the elimination of small molecules like water or alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.
Condensation: Catalysts such as acids or bases to facilitate the elimination of small molecules.
Major Products
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Alkoxysilanes or aminosilanes.
Condensation: Siloxanes and other polymeric materials.
Scientific Research Applications
Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of trichloro[2,4,6-tri(propan-2-yl)phenyl]silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis or substitution reactions, leading to the formation of silanols or other functionalized silanes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Trichlorophenylsilane: Similar structure but lacks the isopropyl groups.
Trichlorosilane: Contains three chlorine atoms bonded to silicon but lacks the phenyl group.
Methyltrichlorosilane: Contains a methyl group instead of the phenyl group.
Uniqueness
Trichloro[2,4,6-tri(propan-2-yl)phenyl]silane is unique due to the presence of the bulky isopropyl groups on the phenyl ring. These groups can influence the reactivity and steric properties of the compound, making it suitable for specific applications where other chlorosilanes may not be effective.
Properties
CAS No. |
107742-40-5 |
|---|---|
Molecular Formula |
C15H23Cl3Si |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
trichloro-[2,4,6-tri(propan-2-yl)phenyl]silane |
InChI |
InChI=1S/C15H23Cl3Si/c1-9(2)12-7-13(10(3)4)15(19(16,17)18)14(8-12)11(5)6/h7-11H,1-6H3 |
InChI Key |
FYNOSAXMYMRLFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Si](Cl)(Cl)Cl)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


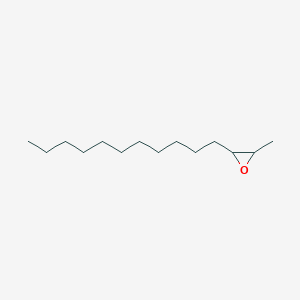
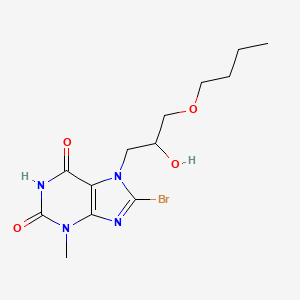
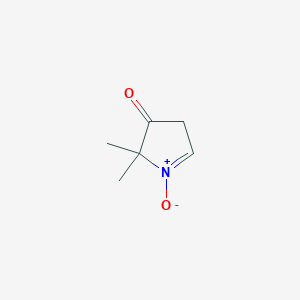
![N-[3-(Diethylamino)propyl]-N'-sulfanylurea](/img/structure/B14321869.png)
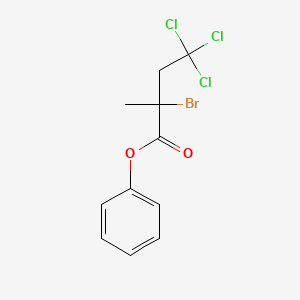
![Dimethyl [2-hydroxy-2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B14321882.png)
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-](/img/structure/B14321898.png)
![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethylbutanoic acid](/img/structure/B14321906.png)
![3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propan-1-ol;chloride](/img/structure/B14321919.png)
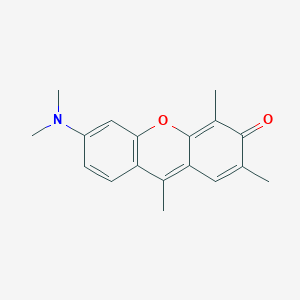

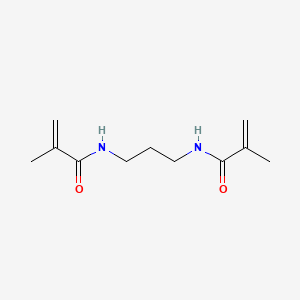
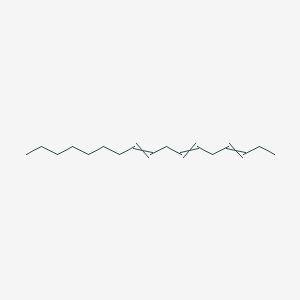
![(3-Phenylbicyclo[2.2.1]hept-5-en-2-yl)phosphonic acid](/img/structure/B14321948.png)
